![molecular formula C7H6N6S2 B11060841 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 64369-27-3](/img/structure/B11060841.png)
6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains both triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient carbon atoms in the triazole and thiadiazole rings facilitate nucleophilic substitutions. Common reaction sites include:
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C-2 and C-5 positions of the thiadiazole ring, which undergo substitutions with amines, thiols, or alkoxides .
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Methylthiadiazolyl substituent , where the methyl group can be replaced under strong basic conditions .
Example Reaction:
Replacement of the methyl group with hydroxylamine:
C7H6N6S2+NH2OH→C6H5N7S2O+CH3OH[6][8]
Electrophilic Addition and Cyclization
Electrophilic reagents target nitrogen and sulfur atoms in the fused ring system:
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Nitrogen quaternization with alkyl halides forms thiadiazolium salts, enhancing solubility for biological testing .
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Sulfur participation in cycloadditions, such as [2+3] cyclizations with nitriles, generates pyrazole or imidazole derivatives .
Key Conditions:
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Alkylation reactions require anhydrous solvents (e.g., DMF) and temperatures of 60–80°C .
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Cyclizations often employ catalysts like polyphosphoric acid (PPA) .
Oxidation
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Thiadiazole ring oxidation with KMnO₄ yields sulfoxide or sulfone derivatives, altering electronic properties .
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Methyl group oxidation (e.g., with CrO₃) forms carboxylic acid substituents .
Reduction
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Nitro groups (if present) are reduced to amines using H₂/Pd-C .
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Disulfide bridges (in derivatives) are cleaved with NaBH₄ to thiols .
Ring-Opening and Rearrangement
Under extreme conditions, the triazole-thiadiazole system undergoes fragmentation:
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Thermal decomposition above 300°C produces nitriles (e.g., CH₃CN) and sulfur species (e.g., CS₂) .
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Photochemical cleavage generates reactive intermediates for polymer crosslinking .
Biological Activity-Driven Reactions
The compound interacts with biomolecules via:
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Hydrogen bonding through N–H and S groups, critical for enzyme inhibition (e.g., urease) .
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π-π stacking with aromatic amino acid residues in protein binding pockets .
Table 2: Research Findings on Reactivity
Mechanistic Insights
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Nucleophilic aromatic substitution (SNAr) proceeds via a Meisenheimer complex intermediate, stabilized by electron-withdrawing thiadiazole groups .
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Ring-opening pathways involve radical intermediates, as evidenced by ESR studies under UV irradiation .
Industrial and Pharmacological Implications
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Functionalization at C-6 enhances solubility (logP reduction from 2.14 to 1.32) .
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Sulfone derivatives exhibit improved thermal stability (Tₘ increased by 45°C vs. parent compound) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, though further studies are needed to fully exploit its synthetic potential.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In a study evaluating various 1,3,4-thiadiazole derivatives, compounds similar to 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated effective antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The compounds were tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using the paper disc diffusion method .
Anticonvulsant Properties
Thiadiazole derivatives have also been investigated for their anticonvulsant effects. A study reported that certain 1,2,4-triazolo-thiadiazole derivatives exhibited notable anticonvulsant activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems that are critical for seizure control .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been explored in various studies. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases .
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or fungicide. Thiadiazole derivatives have been included in pesticide formulations due to their effectiveness against various plant pathogens. For instance, this compound could be explored for its ability to control fungal infections in crops .
Herbicidal Properties
Research into herbicidal activity has indicated that thiadiazole derivatives can inhibit weed growth effectively. This application is crucial for sustainable agriculture practices where chemical herbicides are minimized. Studies have shown that certain thiadiazole compounds possess selective herbicidal properties that can target specific weed species without harming crops .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Table 1: Summary of Biological Activities
Activity Type | Tested Compounds | Results |
---|---|---|
Antimicrobial | Various thiadiazole derivatives | Effective against S. aureus, E. coli |
Anticonvulsant | Selected triazolo-thiadiazoles | Significant reduction in seizure activity |
Anti-inflammatory | Thiadiazole derivatives | Reduced levels of pro-inflammatory cytokines |
Pesticidal | Thiadiazole-based formulations | Effective against fungal pathogens |
Herbicidal | Specific thiadiazole compounds | Selective inhibition of weed growth |
Mechanism of Action
The mechanism of action of 6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Triazole derivatives: Widely used in antifungal and anticancer therapies.
Uniqueness
6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its dual ring structure, which combines the properties of both triazole and thiadiazole rings.
Biological Activity
6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound belongs to a class of triazolo-thiadiazole derivatives known for their potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of multiple heteroatoms contributing to its biological activity. The molecular formula is C10H9N5S2 with a molecular weight of approximately 253.35 g/mol.
Property | Value |
---|---|
Molecular Formula | C10H9N5S2 |
Molecular Weight | 253.35 g/mol |
IUPAC Name | This compound |
InChI Key | N/A |
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives against a range of bacteria and fungi. The findings revealed that several compounds demonstrated antibacterial activity superior to standard antibiotics like ampicillin and streptomycin. Notably, the compound exhibited potent effects against resistant strains of bacteria and fungi, with minimal inhibitory concentrations (MIC) significantly lower than those of reference drugs such as ketoconazole and bifonazole .
Anticancer Activity
In vitro studies have shown that triazolo-thiadiazole derivatives can inhibit cancer cell proliferation. One particular derivative demonstrated an ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of topoisomerase IIα phosphorylation. This inhibition leads to DNA damage and cell cycle arrest in the S phase . The compound's efficacy was compared with established anticancer agents, highlighting its potential as a therapeutic candidate.
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells and cancerous tissues. The compound's ability to disrupt DNA processes in cancer cells and its interference with bacterial cell wall synthesis are critical mechanisms underlying its antimicrobial and anticancer effects .
Study 1: Antimicrobial Efficacy
In a comparative study involving various triazolo-thiadiazole derivatives, the compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that it exhibited moderate to high antibacterial activity against tested microorganisms such as Escherichia coli and Staphylococcus aureus. The study concluded that structural modifications at specific positions on the thiadiazole ring could enhance antimicrobial potency .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of triazolo-thiadiazoles revealed that the compound induced significant apoptosis in DLD-1 and HT-29 colon cancer cell lines. Flow cytometry analysis confirmed cell cycle arrest and increased apoptotic markers post-treatment with the compound . This study emphasizes the potential application of this compound in cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 6-methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, 4-amino-5-substituted-1,2,4-triazole-3-thiols react with carboxylic acid derivatives (e.g., substituted benzoic acids) in phosphoryl chloride (POCl₃) under reflux (8–12 hours) . Key parameters include stoichiometric ratios, solvent choice (e.g., ethanol for recrystallization), and temperature control to minimize side reactions.
- Data Analysis : Yields can vary from 60% to 85% depending on substituent electronic effects. For instance, electron-withdrawing groups on benzoic acids enhance cyclization efficiency .
Q. How are structural and purity characteristics of this compound validated in synthetic workflows?
- Analytical Techniques :
- 1H NMR : Confirm the presence of methyl groups (singlet at δ 2.5–2.7 ppm) and aromatic protons from thiadiazole/triazole moieties (δ 7.2–8.5 ppm) .
- IR Spectroscopy : Key peaks include N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1250–1350 cm⁻¹) .
- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm), ensuring ≥95% purity for biological assays .
Q. What are the primary challenges in synthesizing fused triazole-thiadiazole systems, and how are they mitigated?
- Challenges : Competing side reactions (e.g., incomplete cyclization or oxidation of thiol groups) and low solubility of intermediates.
- Solutions :
- Use of POCl₃ as both solvent and dehydrating agent to promote cyclization .
- Sequential purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives targeting specific enzymes (e.g., fungal 14α-demethylase)?
- Methodology : Docking simulations (AutoDock Vina or Schrödinger Suite) using the crystal structure of 14α-demethylase (PDB: 3LD6) predict binding interactions. Key residues (e.g., His310, Leu321) form hydrogen bonds with triazole-thiadiazole cores, while methyl groups enhance hydrophobic contacts .
- Data Interpretation : Docking scores (ΔG < −8 kcal/mol) correlate with antifungal activity in vitro, guiding prioritization of derivatives for synthesis .
Q. How do structural modifications (e.g., R-group variations) affect biological activity, and what statistical models are used to analyze structure-activity relationships (SAR)?
- SAR Framework :
- Electron-Donating Groups (e.g., –OCH₃) : Enhance antifungal activity by improving membrane permeability .
- Bulky Substituents : Reduce activity due to steric hindrance at enzyme active sites .
- Statistical Models : Multivariate regression analysis (e.g., PLS or Random Forest) links descriptors (logP, polar surface area) to IC₅₀ values .
Q. How should researchers address contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?
- Methodological Considerations :
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
- Target Selectivity : Use gene knockout models or enzyme inhibition assays to confirm mechanism-specific activity .
- Case Study : Derivatives with –Cl substituents show divergent activities: antifungal (C. albicans MIC = 8 µg/mL) vs. weak anticancer (HeLa IC₅₀ > 50 µg/mL), suggesting target-specific binding .
Q. Tables for Key Data
Table 1: Synthetic Optimization of Selected Derivatives
Substituent (R) | Reagent System | Yield (%) | Purity (HPLC, %) | Reference |
---|---|---|---|---|
–Ph | POCl₃, 8 h reflux | 78 | 97 | |
–OCH₃ | POCl₃, 12 h reflux | 82 | 96 | |
–Cl | PCl₅, 10 h reflux | 65 | 94 |
Table 2: Biological Activity of Derivatives
Derivative | Antifungal (C. albicans MIC, µg/mL) | Anticancer (HeLa IC₅₀, µg/mL) | Docking Score (kcal/mol) |
---|---|---|---|
R = –OCH₃ | 8.2 | >50 | −9.1 |
R = –Cl | 12.5 | 48 | −8.3 |
R = –CH₃ | 15.0 | >50 | −7.8 |
Q. Methodological Recommendations
- Synthetic Reproducibility : Always pre-dry solvents (e.g., ethanol over molecular sieves) to prevent hydrolysis of intermediates .
- Data Validation : Use tandem MS (LC-MS/MS) to confirm molecular ions and rule out degradation products .
- Ethical Reporting : Disclose negative results (e.g., inactive derivatives) to refine SAR models and avoid publication bias .
Properties
CAS No. |
64369-27-3 |
---|---|
Molecular Formula |
C7H6N6S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
6-methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C7H6N6S2/c1-3-5(15-12-8-3)6-9-10-7-13(6)11-4(2)14-7/h1-2H3 |
InChI Key |
WJGNUENNOPPSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C |
Origin of Product |
United States |
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